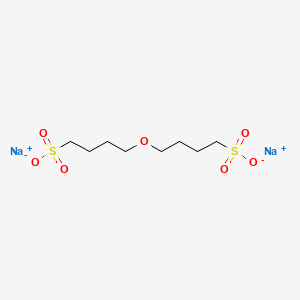
1,3-bi-TBS-trans-Calcitriol
Vue d'ensemble
Description
1,3-bi-TBS-trans-Calcitriol is a derivative of vitamin D3 and an impurity of calcitriol . Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .
Molecular Structure Analysis
The molecular formula of 1,3-bi-TBS-trans-Calcitriol is C39H74O3Si2 . The IUPAC name is (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,3-bi-TBS-trans-Calcitriol, a derivative of calcitriol, has been a focus in the synthesis and chemical study of vitamin D analogs. Researchers Chochrek et al. (2007) developed a diastereoselective approach to synthesize the key trans-hydrindane building block for calcitriol, starting from the Hajos dione. This study compared various methods for selective deoxygenation in diol synthesis, contributing significantly to the field of organic chemistry and the synthesis of vitamin D analogs (Chochrek & Wicha, 2007).
Biological Functions and Mechanisms
Calcitriol, the active metabolite of vitamin D, is known for its role in calcium metabolism and cell differentiation. Fleet (2009) discussed calcitriol's ability to stimulate rapid signal transduction pathways, suggesting the presence of a unique membrane vitamin D receptor (VDR). This insight into the non-genomic actions of calcitriol expands the understanding of vitamin D biology and its potential applications in biomedical research (Fleet, 2009).
Dai et al. (2018) investigated the protective effects of calcitriol against hyperosmotic stress-induced inflammation in human corneal epithelial cells. They found that calcitriol can suppress the ROS-NLRP3-IL-1β signaling axis, highlighting its potential in mitigating dry eye-related corneal inflammation (Dai et al., 2018).
Clinical and Therapeutic Applications
The research by Paukovčeková et al. (2020) demonstrated that the combination of calcitriol and all-trans retinoic acid (ATRA) enhances antiproliferative effects in human osteosarcoma cell lines. This study provides insights into the synergistic effects of calcitriol in combination therapies for cancer treatment (Paukovčeková et al., 2020).
Swami et al. (2013) explored how calcitriol modulates estrogen receptor expression in breast cancer cells, revealing the potential of vitamin D in cancer treatment. Their findings indicated that calcitriol's suppression of estrogen-mediated signaling could be beneficial in treating estrogen receptor-positive breast cancer (Swami et al., 2013).
Propriétés
IUPAC Name |
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h21,28,30,32-35,40H,2,16-20,22-27H2,1,3-15H3/b31-21-/t28-,30?,32-,33-,34+,35+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYGWUFYYXFGX-MZQWEKHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2C/C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bi-TBS-trans-Calcitriol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













